molecular formula C13H17ClN2O2 B15065039 tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15065039
M. Wt: 268.74 g/mol
InChI Key: GKOSDGGFPDTQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a tert-butyl ester group and a chlorine atom attached to the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid derivative of the quinoxaline with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvents (THF, ethanol), low temperatures.

    Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetonitrile, dichloromethane), room temperature.

Major Products

    Substitution: Amino or thiol-substituted quinoxalines.

    Reduction: Dihydroquinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives, such as:

    tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a methyl group instead of chlorine.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 6-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

GKOSDGGFPDTQHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Cl

Origin of Product

United States

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